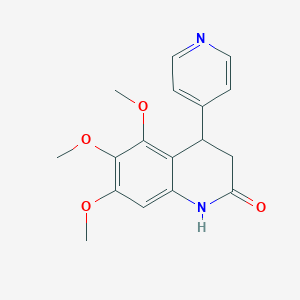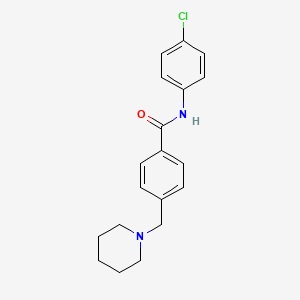
5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, also known as TPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPDQ is a heterocyclic compound that belongs to the class of quinolines and has a molecular formula of C18H18N2O3.
Mecanismo De Acción
The mechanism of action of 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone is not yet fully understood. However, it has been suggested that 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects
5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of various enzymes involved in microbial infections. In vivo studies have shown that 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone can reduce the growth and metastasis of tumors, reduce the severity of inflammation, and improve the survival rate of animals infected with microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has several advantages as a research tool, including its potent biological activities, ease of synthesis, and low toxicity. However, 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone also has some limitations, including its low solubility in water, which can limit its use in certain biological assays.
Direcciones Futuras
Several future directions for research on 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone can be identified. These include the development of more efficient synthesis methods for 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone and its derivatives, the elucidation of the mechanism of action of 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, and the evaluation of the pharmacokinetics and pharmacodynamics of 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone in vivo. Additionally, the potential applications of 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone in various fields, including drug discovery, material science, and organic synthesis, should be further explored.
Aplicaciones Científicas De Investigación
5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has been shown to possess significant anti-inflammatory and anticancer properties. 5,6,7-trimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has also been found to exhibit potent antibacterial and antifungal activities.
Propiedades
IUPAC Name |
5,6,7-trimethoxy-4-pyridin-4-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-13-9-12-15(17(23-3)16(13)22-2)11(8-14(20)19-12)10-4-6-18-7-5-10/h4-7,9,11H,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKBEHSFZQNSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=NC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4434551.png)
![1-[3-(4-methylphenyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4434554.png)

![N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434562.png)
![N-(2-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434570.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4434571.png)
![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)
![4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)
![methyl 4-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4434600.png)
![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4434610.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4434645.png)
![2-[3-(4-ethylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434649.png)